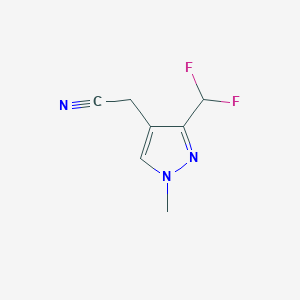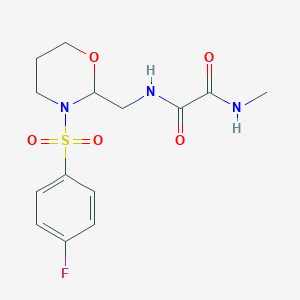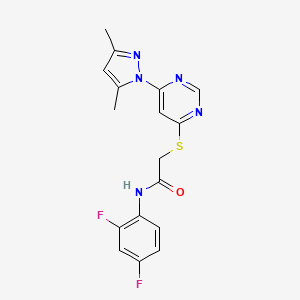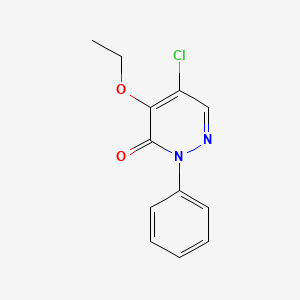![molecular formula C16H20F3N3O2 B2404033 Cyclopentyl-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone CAS No. 2380144-16-9](/img/structure/B2404033.png)
Cyclopentyl-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentyl-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone, also known as CPI-455, is a novel small molecule inhibitor that has shown potential in the field of cancer research. This compound has been developed as a selective inhibitor of histone lysine demethylase 5A (KDM5A), which is an important epigenetic regulator that plays a role in cancer cell proliferation and survival.
Mécanisme D'action
Cyclopentyl-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone inhibits KDM5A by binding to its active site and preventing it from demethylating histone H3 lysine 4 (H3K4). This results in the accumulation of H3K4me3, which is associated with the activation of tumor suppressor genes and the repression of oncogenes. Inhibition of KDM5A by this compound also leads to the downregulation of genes involved in cell cycle progression and DNA replication, which contributes to the antiproliferative effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have potent antiproliferative effects in cancer cell lines, both in vitro and in vivo. In addition, this compound has been found to induce apoptosis and cell cycle arrest in cancer cells. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Cyclopentyl-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone is its high selectivity for KDM5A, which reduces the risk of off-target effects. In addition, this compound has been optimized for high yields and purity, making it suitable for further research and development. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it challenging to use in certain experimental settings.
Orientations Futures
There are several future directions for research on Cyclopentyl-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone. One area of focus is the development of more potent and selective KDM5A inhibitors, which could have even greater therapeutic potential for cancer and other diseases. Another area of interest is the use of this compound in combination with other cancer therapies, such as chemotherapy or immunotherapy, to enhance their efficacy. Finally, further studies are needed to fully understand the biochemical and physiological effects of this compound, as well as its potential limitations and challenges in clinical development.
Méthodes De Synthèse
The synthesis of Cyclopentyl-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone involves the reaction of 4-(trifluoromethyl)pyrimidine-2-amine with cyclopentanone to form 4-(trifluoromethyl)pyrimidin-2-yl)cyclopentanone. This intermediate is then reacted with piperidin-4-ol in the presence of a base to form this compound. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for further research and development.
Applications De Recherche Scientifique
Cyclopentyl-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone has been extensively studied for its potential as a cancer therapy. KDM5A is overexpressed in many cancer types, and its inhibition has been shown to reduce cancer cell proliferation and induce cell death. This compound has been found to be a potent and selective inhibitor of KDM5A, making it a promising candidate for cancer treatment. In addition, this compound has also been studied for its potential in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
Propriétés
IUPAC Name |
cyclopentyl-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3N3O2/c17-16(18,19)13-5-8-20-15(21-13)24-12-6-9-22(10-7-12)14(23)11-3-1-2-4-11/h5,8,11-12H,1-4,6-7,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADGKPKGMTXIIMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCC(CC2)OC3=NC=CC(=N3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[butyl(ethyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2403950.png)





![N-(2-methylbenzo[d]thiazol-5-yl)-3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamide](/img/structure/B2403959.png)
![Ethyl 5-(benzo[d]thiazole-6-carboxamido)-3-methylthiophene-2-carboxylate](/img/structure/B2403960.png)
![3-[(1-Benzylsulfonylpiperidin-4-yl)methoxy]-6-tert-butylpyridazine](/img/structure/B2403961.png)


![[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-(5-chloro-2-methoxyphenyl)methanone](/img/structure/B2403965.png)

